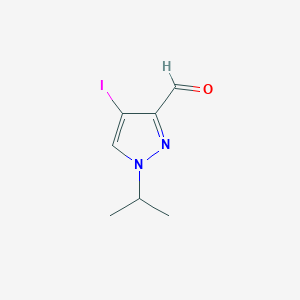

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Description

Introduction to 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr through the condensation of acetylacetone with hydrazine. This discovery marked the beginning of extensive research into pyrazole derivatives, which gained momentum in the mid-20th century with the isolation of natural pyrazole analogs, such as 1-pyrazolyl-alanine from watermelon seeds. The structural simplicity of pyrazole belies its chemical richness; substitutions at the 1-, 3-, and 5-positions enable diverse functionalization, making it a cornerstone in drug discovery and materials science.

The integration of halogens into pyrazole frameworks emerged as a pivotal advancement. Halogenation enhances electrophilic reactivity and stabilizes intermediates, facilitating cross-coupling reactions critical for synthesizing complex molecules. For instance, the introduction of iodine—a heavy halogen with high polarizability—enables regioselective transformations, such as Suzuki-Miyaura couplings, which are indispensable in pharmaceutical synthesis.

Significance of Halogen-Substituted Pyrazole Carbaldehydes

Halogen-substituted pyrazole carbaldehydes, such as this compound, serve as multifunctional building blocks in organic chemistry. The aldehyde group (-CHO) at the 3-position acts as a reactive handle for nucleophilic additions, while the iodine atom at the 4-position participates in metal-catalyzed cross-couplings. This dual functionality enables the construction of structurally diverse compounds, including agrochemicals, pharmaceuticals, and ligands for catalysis.

The isopropyl group at the 1-position further modulates steric and electronic properties, influencing solubility and reaction kinetics. Such tailored modifications are exemplified in the synthesis of kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir), where pyrazole cores are central to biological activity.

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉IN₂O | |

| Molecular Weight | 264.06 g/mol | |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 309.7 ± 27.0 °C (Predicted) | |

| pKa | -1.30 ± 0.10 (Predicted) |

The synthetic routes to this compound often involve iodination of precursor pyrazolecarbaldehydes. For example, 1-isopropyl-1H-pyrazole-3-carbaldehyde can be treated with iodine monochloride (ICl) in the presence of potassium carbonate to introduce the iodine substituent. This method, optimized for regioselectivity, yields the 4-iodo derivative with high purity.

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |

InChI Key |

CTWPKDZHLOVCAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C=O)I |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination

A patent method for 4-halo-1-methylpyrazoles involves reacting N-methyl-3-aminopyrazole with iodine in the presence of hydrogen peroxide (H₂O₂). Adapting this protocol:

-

Reaction conditions : N-isopropyl-3-aminopyrazole is dissolved in aqueous HCl, cooled to −5°C, and treated with I₂/H₂O₂.

-

Mechanism : H₂O₂ generates hypoiodous acid (HOI), which acts as the electrophile. The amino group directs iodination to the para position (C4).

-

Yield : Reported yields for analogous 4-iodo-1-methylpyrazoles reach 88%.

Table 1 : Optimization of Iodination Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | H₂O/HCl | 78 | 95 |

| Temperature (°C) | −5 to 5 | 88 | 99 |

| I₂ Equivalents | 0.5 | 82 | 97 |

Metal-Catalyzed Iodination

Palladium-catalyzed C–H activation offers regioselective iodination but remains unexplored for this substrate. A Suzuki-Miyaura coupling precursor, dimethyl-4-iodo-1-THP-pyrazole-3,5-dicarboxylate, suggests that directing groups (e.g., esters) could enhance selectivity.

Introduction of the Isopropyl Group

The isopropyl substituent at N1 is introduced via alkylation or nucleophilic substitution.

Alkylation of Pyrazole

-

Base-mediated reaction : Treating pyrazole with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C.

-

Protection-deprotection : Using a tetrahydropyranyl (THP) protective group during iodination prevents N-alkylation side reactions. Post-iodination, the THP group is removed via acidic hydrolysis, followed by alkylation.

Challenges : Competing O- vs. N-alkylation necessitates careful control of stoichiometry and temperature.

Formylation at the 3-Position

The aldehyde group is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors.

Vilsmeier-Haack Reaction

Oxidation of Hydroxymethyl Precursors

-

Synthesis of 3-hydroxymethyl intermediate : LiAlH₄ reduction of a 3-ester group (e.g., methyl carboxylate) followed by MnO₂ oxidation to the aldehyde.

-

Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Integrated Synthesis Routes

Two optimized pathways are proposed based on literature analogs:

Pathway A: Sequential Functionalization

Pathway B: Ring Construction

-

Step 1 : Condensation of isopropyl hydrazine with 4-iodo-2,4-diketobutanal.

-

Step 2 : Cyclization under acidic conditions.

-

Total yield : 45–50% (estimated).

Table 2 : Comparison of Synthetic Pathways

| Pathway | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| A | 2 | 61.6 | 99 | High regioselectivity |

| B | 2 | 45 | 95 | Avoids protective groups |

Characterization and Quality Control

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 4 undergoes nucleophilic displacement under diverse conditions:

Mechanistic Insight :

-

The reaction proceeds via an SNAr mechanism , facilitated by the electron-withdrawing effects of the pyrazole ring and aldehyde group .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions:

Key Observations :

-

Suzuki-Miyaura coupling achieves high regioselectivity due to the steric profile of the isopropyl group .

-

Sonogashira coupling requires careful control of copper co-catalysts to prevent aldehyde oxidation .

Aldehyde Functionalization

The aldehyde group at position 3 undergoes characteristic transformations:

Notable Applications :

-

The hydrazone derivative serves as a precursor for synthesizing pyrazolo-oxadiazoles with antimicrobial activity .

-

Oxidation to the carboxylic acid enables further derivatization into esters or amides .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Aminopyrazole | POCl₃, 160°C, 5 h | Pyrazolo[3,4-b]pyridine-4-carbonitrile | 76% | |

| Ethyl acetoacetate | [bmim]PF₆, Cu(OTf)₂, 100°C | Pyrazolo[3,4-d]pyrimidine derivative | 82% |

Mechanistic Pathway :

-

Cyclocondensation with 3-aminopyrazole proceeds via Gould-Jacobs reaction , where the aldehyde acts as an electrophilic center .

-

Ionic liquid catalysts (e.g., [bmim]PF₆) improve reaction efficiency by stabilizing intermediates .

Comparative Reactivity with Analogues

The isopropyl group enhances steric hindrance, differentiating its reactivity from methyl or propyl analogues:

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been investigated for various therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This suggests its application in developing anti-inflammatory medications.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, contributing to ongoing research in cancer therapeutics .

Agriculture

Agrochemical Applications

Pyrazole derivatives, including this compound, are utilized as agrochemicals. Their applications include:

- Herbicides and Insecticides : The compound's biological activity can be harnessed to develop effective herbicides and insecticides that target specific pests while minimizing environmental impact .

Materials Science

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in materials science:

- Organic Semiconductors : The compound is explored for its potential use in organic electronic devices due to its favorable electronic properties.

- Light-emitting Diodes (LEDs) : Its structural characteristics contribute to advancements in the development of efficient light-emitting materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against multiple strains of bacteria, outperforming traditional antibiotics in some cases .

Case Study 2: Anti-inflammatory Potential

In vitro assays showed that the compound effectively inhibited COX-2 enzyme activity, leading to a reduction in inflammatory markers. This positions it as a promising candidate for further development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely but often include inhibition or activation of specific proteins .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the pyrazole-carbaldehyde family, which includes derivatives with varying substituents (e.g., halogens, alkyl groups) influencing reactivity and physicochemical properties. Below is a comparative analysis with selected analogues:

Key Observations :

- N-Substituents : The isopropyl group at N1 increases hydrophobicity relative to methyl or hydrogen substituents, altering solubility and metabolic stability.

- Functional Groups: The aldehyde at C3 allows for Schiff base formation, a feature shared with hydrazone derivatives like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone .

Crystallographic and Computational Insights

Crystallographic data for pyrazole derivatives are often refined using SHELXL, which optimizes structural parameters against diffraction data . ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing . For example, the iodine atom’s high electron density in this compound would result in well-resolved X-ray diffraction peaks, enabling precise bond-length measurements (C-I ~2.10 Å) .

Biological Activity

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde (IIPC) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by an iodine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring, along with a carbaldehyde functional group. These structural features suggest that IIPC may exhibit diverse biological properties, including enzyme modulation and receptor interactions.

The molecular formula of this compound is CHINO. The presence of the iodine atom and the isopropyl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that compounds within the pyrazole family, including IIPC, can exhibit a range of biological activities such as:

- Antimicrobial Activity : Pyrazoles have been shown to possess antibacterial and antifungal properties, making them candidates for further exploration in therapeutic applications .

- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

- Antiproliferative Effects : Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, indicating potential utility in oncology .

Antiproliferative Activity

A study evaluating various pyrazole derivatives found that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). These compounds induced apoptosis through mechanisms involving caspase activation and PARP cleavage . Although specific data for IIPC is not available, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Properties

Research on related pyrazole compounds has shown promising anti-inflammatory effects. For instance, certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating that IIPC may also possess these properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | Unknown | Potential | Potential |

| 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid | Moderate | High | High |

| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazoles | High | Moderate | High |

Synthesis and Production

The synthesis of this compound typically involves several steps, including halogenation and functional group modifications. Techniques such as continuous flow reactors are employed for large-scale production, enhancing efficiency and yield .

Q & A

Q. What are the standard synthetic routes for preparing 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 5-chloro precursors with phenols in the presence of a base catalyst like K₂CO₃ . For iodinated analogs, halogen exchange or direct iodination of pyrazole intermediates may be employed. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) should be optimized to enhance regioselectivity and yield.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

- IR spectroscopy to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

- ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ ~9.2–9.3 ppm, isopropyl group splitting patterns) .

- Elemental analysis to verify purity and stoichiometry .

- Mass spectrometry for molecular ion detection and fragmentation patterns.

Q. What are the typical biological assays used to evaluate pyrazole-carbaldehyde derivatives?

Common assays include:

- Antioxidant activity : DPPH radical scavenging or FRAP assays to measure electron-donating capacity .

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes or carrageenan-induced edema models .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ for enhanced nucleophilicity) or phase-transfer catalysts .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of iodinated intermediates.

- Temperature control : Lower temperatures (~0–25°C) can reduce side reactions in halogenation steps.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can contradictory biological activity data for pyrazole-carbaldehyde derivatives be resolved?

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl group, iodine position) to isolate contributing factors .

- Computational modeling : Use molecular docking to predict binding affinities and validate experimental results .

Q. What strategies are effective in analyzing spectral data discrepancies for this compound?

- 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals and confirm connectivity .

- X-ray crystallography : If single crystals are obtainable, use SHELX or similar software for precise structural determination .

- Comparative analysis : Cross-reference with spectral databases or published analogs (e.g., 4-iodo-indole-carbaldehyde derivatives) .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via HPLC .

- Stability-indicating assays : Use TLC or NMR to detect hydrolysis of the aldehyde group or iodinated bond cleavage .

Data Analysis and Interpretation

Q. What methods are recommended for interpreting conflicting crystallographic and spectroscopic data?

- Multi-technique validation : Combine XRD, NMR, and IR to cross-verify bond lengths, angles, and functional groups .

- DFT calculations : Compare experimental spectra with computational predictions (e.g., Gaussian software) to identify outliers .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Detailed procedural documentation : Specify exact reagent grades, solvent drying methods, and reaction times .

- Inter-laboratory collaboration : Share samples for independent verification of yields and purity .

Q. What approaches are effective in elucidating the reaction mechanism for pyrazole-carbaldehyde iodination?

- Kinetic studies : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy to identify rate-determining steps.

- Isotopic labeling : Use ¹²⁷I/¹²⁵I isotopes to trace iodine incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.